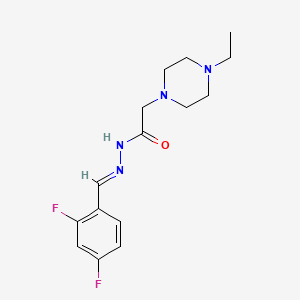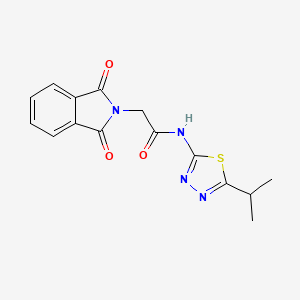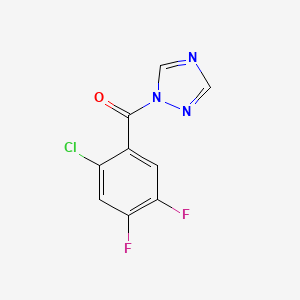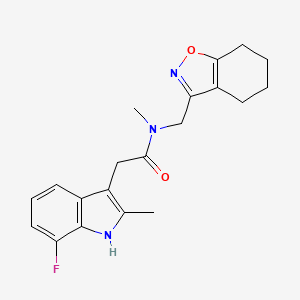![molecular formula C20H30N2O3 B5599270 7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic compounds known as spirocyclic compounds, which are characterized by their unique structures consisting of two or more rings that share a single atom. The spiro compounds, especially those containing heteroatoms such as oxygen and nitrogen in their structures, have attracted interest due to their pharmacological properties and their use in medicinal chemistry.
Synthesis Analysis
Spirocyclic compounds, including those similar to the specified compound, are synthesized through various methods, including Michael addition reactions, cyclization reactions, and Prins/pinacol cascade processes. These methods allow for the formation of complex spirocyclic frameworks with high selectivity and yield, demonstrating the synthetic versatility of spiro compounds (Reddy et al., 2014).
Molecular Structure Analysis
The molecular structures of spirocyclic compounds are characterized by their spirocyclic centers, where the rings are connected through a single atom. X-ray crystallography studies have been conducted to determine the precise molecular configurations of these compounds, revealing details such as chair conformations, planar furan rings, and the orientation of substituents (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds can be influenced by the presence of functional groups and the spirocyclic framework itself. Studies have shown that these compounds undergo various chemical reactions, including cycloadditions, which can lead to the formation of new spirocyclic derivatives with interesting biological activities (Chiaroni et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been explored for their potential as antihypertensive agents, demonstrating activity in spontaneous hypertensive rats and identifying specific compounds as alpha-adrenergic blockers (Caroon et al., 1981).
Chemical Synthesis and Structural Analysis
- Studies have detailed the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, contributing to the methodology in organic chemistry (Martin‐Lopez & Bermejo, 1998).
- Research on spirolactams has shown their utility as conformationally restricted pseudopeptides, indicating their significance in peptide synthesis and conformational analysis (Fernandez et al., 2002).
Reactivity and Structural Element Examination
- Comparative studies have been conducted on the reactivity of related structural elements, providing insights into their chemical behavior and potential applications in developing new antibiotics (Oh & Kohn, 1992).
Eigenschaften
IUPAC Name |
9-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,24)11-9-16-5-7-17(8-6-16)13-22-12-4-10-20(15-22)14-21(3)18(23)25-20/h5-8,24H,4,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCBHRBMLGGGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCCC3(C2)CN(C(=O)O3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(3-Hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)


